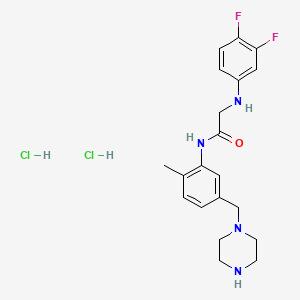

GW791343 dihydrochloride

Description

BenchChem offers high-quality GW791343 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GW791343 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJPZTBIYHPSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW791343 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and species-specific allosteric modulator of the P2X7 receptor, a key player in inflammation and cellular signaling. This guide provides a comprehensive overview of its mechanism of action, detailing its interaction with the human P2X7 receptor, the downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.

Introduction

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it mediates inflammatory responses. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), leads to cation influx, the formation of a large transmembrane pore, and the activation of the NLRP3 inflammasome. This cascade results in the release of pro-inflammatory cytokines such as IL-1β and IL-18, making the P2X7 receptor an attractive therapeutic target for a range of inflammatory, neurological, and chronic pain disorders.

GW791343 dihydrochloride has emerged as a critical tool for studying the pharmacology of the P2X7 receptor. It exhibits a distinct pharmacological profile, acting as a negative allosteric modulator of the human P2X7 receptor while being a positive allosteric modulator of the rat orthologue. This species-specificity has been instrumental in defining the allosteric binding sites on the receptor.

Core Mechanism of Action

GW791343 dihydrochloride functions as a negative allosteric modulator of the human P2X7 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for its endogenous agonist, ATP. By binding to this allosteric site, GW791343 induces a conformational change in the receptor that reduces the efficacy of ATP, thereby producing a non-competitive antagonist effect.[1][2]

Key characteristics of its mechanism of action include:

-

Non-competitive Antagonism: GW791343 reduces the maximal response to ATP without significantly shifting the agonist's EC50 value, a hallmark of non-competitive inhibition.[2]

-

Allosteric Binding: Radioligand binding studies have confirmed that GW791343 does not compete with ATP for its binding site. Instead, it has been shown to interact with a site that is also recognized by other allosteric modulators, such as "compound-17".[2]

-

Species-Specificity: A key feature of GW791343 is its differential effect on human versus rat P2X7 receptors. While it inhibits the human receptor, it potentiates the activity of the rat receptor. This has been traced to a single amino acid difference at position 95 (phenylalanine in humans, leucine (B10760876) in rats) within the allosteric binding pocket.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of GW791343 with the human P2X7 receptor.

Table 1: Potency of GW791343 as a Negative Allosteric Modulator of the Human P2X7 Receptor

| Parameter | Value | Agonist | Assay Buffer | Cell Line | Reference |

| pIC50 | 6.9 - 7.2 | ATP / BzATP | NaCl or Sucrose | HEK293 | [1][2][4] |

Table 2: Effect of GW791343 on the Binding of a Known P2X7 Receptor Allosteric Modulator

| Compound | Radioligand | Effect of GW791343 | pIC50 | Cell Line | Reference |

| GW791343 | [3H]-compound-17 | Inhibition of binding | 6.04 ± 0.10 | HEK293 (rat P2X7) | [2] |

P2X7 Receptor Signaling Pathways Modulated by GW791343

Activation of the P2X7 receptor initiates a cascade of downstream signaling events. As a negative allosteric modulator, GW791343 effectively dampens these pathways in human cells.

Caption: P2X7 Receptor Signaling Pathway and the Inhibitory Action of GW791343.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GW791343.

Agonist-Stimulated Ethidium Accumulation Assay

This assay measures the formation of the P2X7 receptor's characteristic large pore, which is permeable to molecules like ethidium bromide.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human P2X7 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Assay Buffer Preparation: Prepare a suitable assay buffer, typically a NaCl-based or sucrose-based buffer.

-

Compound Preparation: Prepare serial dilutions of GW791343 and the P2X7 receptor agonist (e.g., ATP or BzATP) in the assay buffer.

-

Incubation with Antagonist: Wash the cells with the assay buffer and then pre-incubate them with varying concentrations of GW791343 or vehicle control for a specified period (e.g., 40 minutes).[1]

-

Agonist Stimulation and Dye Uptake: Add the P2X7 agonist along with ethidium bromide to the wells.

-

Fluorescence Measurement: Measure the fluorescence of the intracellular ethidium (indicative of its intercalation with nucleic acids) over time using a fluorescence plate reader.

-

Data Analysis: Plot the rate of ethidium uptake against the agonist concentration in the presence and absence of different concentrations of GW791343 to determine the IC50 of GW791343 and its effect on the agonist's maximal response.

Caption: Experimental Workflow for the Ethidium Uptake Assay.

Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known P2X7 receptor ligands.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human or rat P2X7 receptor.

-

Radioligand Preparation: Use a radiolabeled P2X7 receptor allosteric modulator, such as [3H]-compound-17.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled GW791343.

-

Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter mat.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of GW791343 to determine the IC50 and subsequently the Ki (inhibitory constant).

Caption: Experimental Workflow for the Radioligand Binding Assay.

Drug Development and Clinical Perspective

As of the latest available information, GW791343 dihydrochloride has primarily been used as a research tool to probe the function and pharmacology of the P2X7 receptor. There is no public information to suggest that GW791343 itself has entered clinical trials. However, the insights gained from studying this and other P2X7 receptor modulators have been crucial in validating the P2X7 receptor as a therapeutic target. Several other P2X7 receptor antagonists have been advanced into clinical development by various pharmaceutical companies for indications such as rheumatoid arthritis, Crohn's disease, and depression, although with mixed results. The species-specificity of compounds like GW791343 highlights a significant challenge in the preclinical to clinical translation of P2X7 receptor modulators.

Conclusion

GW791343 dihydrochloride is a well-characterized negative allosteric modulator of the human P2X7 receptor. Its non-competitive antagonism and species-specific activity have made it an invaluable pharmacological tool. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the P2X7 receptor and related inflammatory pathways. The continued study of compounds like GW791343 will undoubtedly lead to a more refined understanding of P2X7 receptor biology and aid in the development of novel therapeutics for a range of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

In-Depth Technical Guide: GW791343 Dihydrochloride and its P2X7 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of GW791343 dihydrochloride (B599025). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols necessary for its evaluation.

Core Concepts: Mechanism of Action

GW791343 dihydrochloride is a potent and selective modulator of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. A key characteristic of GW791343 is its species-specific activity. It acts as a negative allosteric modulator on the human P2X7 receptor, resulting in a non-competitive antagonist effect.[1][2][3][4] In contrast, it functions as a positive allosteric modulator on the rat P2X7 receptor, enhancing the potency and effect of ATP.[2][4] This differential activity is primarily attributed to a single amino acid difference at position 95 of the receptor, which is a phenylalanine in humans and a leucine (B10760876) in rats.[5][6]

Studies have shown that GW791343 does not bind to the ATP-binding site, confirming its allosteric mechanism.[6] Its non-competitive antagonism at the human P2X7 receptor is characterized by a reduction in the maximal response to agonists like ATP and BzATP.[3]

Quantitative Data Summary

The antagonist potency of GW791343 at the human P2X7 receptor has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Activity of GW791343 at the Human P2X7 Receptor

| Assay Type | Agonist | Buffer | pIC50 | Reference |

| Ethidium (B1194527) Accumulation | ATP | NaCl | ~6.9-7.2 | [3] |

| Ethidium Accumulation | BzATP | Sucrose | ~6.9-7.2 | [3] |

Note: The pIC50 values can be influenced by the agonist and the buffer used in the assay.[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the P2X7 receptor antagonist activity of GW791343.

Cell Culture

-

HEK293 Cells Expressing P2X7 Receptors: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or rat P2X7 receptor are a common model system.

-

THP-1 Human Monocytic Cell Line: This cell line is often used to study inflammatory responses, such as IL-1β release.

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Differentiation into Macrophages: To induce a macrophage-like phenotype, THP-1 monocytes can be treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.[8]

-

In Vitro Functional Assays

This assay measures the formation of the large pore associated with P2X7 receptor activation, which allows the passage of molecules up to 900 Da, such as ethidium bromide.

-

Principle: Ethidium bromide is a fluorescent dye that exhibits enhanced fluorescence upon binding to intracellular nucleic acids. Its entry into the cell is facilitated by the P2X7 receptor pore.

-

Protocol:

-

Cell Seeding: Seed HEK293-P2X7 cells in a 96-well black, clear-bottom plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of GW791343 or vehicle control for a specified time (e.g., 15-40 minutes) at 37°C.[1][3]

-

Agonist Stimulation: Add a P2X7 receptor agonist, such as ATP or BzATP, along with ethidium bromide to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[1]

-

Data Analysis: Calculate the rate of ethidium bromide uptake or the fluorescence at a specific time point. Determine the IC₅₀ value for GW791343 by plotting the percentage of inhibition of dye uptake against the antagonist concentration.[1]

-

This assay measures the initial ion channel activity of the P2X7 receptor, which is permeable to Ca²⁺.

-

Principle: Changes in intracellular calcium concentration are detected using a calcium-sensitive fluorescent dye.

-

Protocol:

-

Cell Seeding: Seed HEK293-P2X7 cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with Ca²⁺) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Washing: Gently wash the cells to remove the extracellular dye.[1]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of GW791343 or vehicle control.

-

Fluorescence Measurement (Baseline): Record a baseline fluorescence reading.

-

Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence intensity over time.[1]

-

Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for GW791343 by plotting the inhibition of the Ca²⁺ response against the inhibitor concentration.[1]

-

This assay measures the downstream inflammatory consequence of P2X7 receptor activation in immune cells.

-

Principle: Activation of the P2X7 receptor in LPS-primed monocytic cells triggers the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.

-

Protocol:

-

Cell Seeding and Differentiation: Seed THP-1 cells and differentiate them into macrophages using PMA as described in section 3.1.

-

Cell Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.[1]

-

Compound Incubation: Pre-incubate the primed cells with various concentrations of GW791343 or vehicle control for 30-60 minutes.

-

P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[1]

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.[1]

-

Quantification: Measure the concentration of released IL-1β in the supernatant using a commercial ELISA kit.[1]

-

Data Analysis: Determine the IC₅₀ value for GW791343 by plotting the inhibition of IL-1β release against the inhibitor concentration.[1]

-

In Vivo Models

The in vivo efficacy of P2X7 receptor antagonists is typically evaluated in rodent models of inflammation and neuropathic pain.

-

Inflammatory Pain Models:

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: These models are used to assess the anti-inflammatory and anti-nociceptive effects of compounds. Endpoints include measuring paw volume (plethysmometry) and assessing thermal or mechanical hyperalgesia.

-

-

Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve: These models are used to evaluate the effect of antagonists on nerve injury-induced pain. The primary endpoint is the assessment of mechanical allodynia using von Frey filaments.

-

-

Administration: GW791343 or other test compounds are typically administered systemically (e.g., intraperitoneally or orally) before or after the induction of the pathological state.

Visualization of Logical Relationships

The following diagram illustrates the species-specific allosteric modulation of the P2X7 receptor by GW791343.

Conclusion

GW791343 dihydrochloride is a valuable pharmacological tool for studying the P2X7 receptor. Its well-characterized, species-specific mechanism of action provides a unique opportunity to probe the physiological and pathological roles of this receptor in different preclinical models. The experimental protocols outlined in this guide offer a robust framework for the in-depth investigation of GW791343 and other novel P2X7 receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) | Applied Biological Materials Inc. [abmgood.com]

- 8. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

The Function of GW791343 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases. A key characteristic of GW791343 is its species-specific activity; it functions as a negative allosteric modulator, and therefore a non-competitive antagonist, of the human P2X7 receptor, while acting as a positive allosteric modulator on the rat P2X7 receptor. This distinct pharmacological profile makes GW791343 a valuable tool for elucidating the complex roles of the P2X7 receptor in different experimental models. This guide provides an in-depth overview of the function of GW791343 dihydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels. Activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), P2X7R forms a non-selective cation channel that, upon prolonged stimulation, can lead to the formation of a larger pore permeable to molecules up to 900 Da in size. This dual functionality allows the P2X7R to mediate a wide range of cellular responses, from rapid ion flux to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.

GW791343 dihydrochloride has emerged as a critical pharmacological tool for studying the P2X7 receptor. Its allosteric modulatory properties, combined with its opposing effects in human versus rat models, provide a unique opportunity to dissect the physiological and pathological roles of P2X7R.

Mechanism of Action

GW791343 dihydrochloride exerts its effects by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric ATP-binding site. This interaction does not directly compete with ATP binding but rather modulates the receptor's response to its natural agonist.

-

On the human P2X7 receptor , GW791343 acts as a negative allosteric modulator . This means it reduces the efficacy and/or potency of ATP, leading to a non-competitive antagonism of receptor function.

-

On the rat P2X7 receptor , GW791343 functions as a positive allosteric modulator . In this context, it enhances the receptor's response to ATP, increasing agonist potency and efficacy.

This species-dependent activity is a crucial consideration for researchers when selecting appropriate experimental models for preclinical studies.

Quantitative Pharmacological Data

The potency of GW791343 dihydrochloride has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Negative Allosteric Modulator Activity of GW791343 on the Human P2X7 Receptor

| Assay Type | Agonist | Parameter | Value | Reference |

| Ethidium (B1194527) Accumulation | BzATP | pIC50 | 6.9 - 7.2 | |

| Ethidium Accumulation | ATP | pIC50 | ~6.9 |

Table 2: Positive Allosteric Modulator Activity of GW791343 on the Rat P2X7 Receptor

| Assay Type | Agonist | Parameter | Value | Reference |

| Radioligand Binding ([3H]-compound-17) | - | pIC50 | 6.04 ± 0.10 | |

| Circadian ATP Release | Endogenous ATP | Concentration | 5 µM (potentiated release) |

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GW791343's function. Below are protocols for key experiments cited in the literature.

Ethidium Accumulation Assay for P2X7R Activity

This assay measures the formation of the large pore associated with sustained P2X7R activation, which allows the influx of molecules like ethidium bromide.

Principle: Upon P2X7R activation and pore formation, ethidium bromide enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence. This fluorescence is proportional to P2X7R activity.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Preparation: Cells are harvested using a trypsin/EDTA solution and collected by centrifugation. The cell pellet is resuspended in an appropriate assay buffer (e.g., NaCl-based buffer) to a density of 2.5 x 10^6 cells/ml.

-

Assay Procedure:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add varying concentrations of GW791343 dihydrochloride (or vehicle control).

-

Add a fixed concentration of the P2X7R agonist (e.g., BzATP or ATP) and ethidium bromide (final concentration typically 25 µM).

-

Incubate the plate for a defined period (e.g., 10-40 minutes) at 37°C.

-

-

Data Acquisition: Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Plot the fluorescence intensity against the concentration of GW791343 to determine the IC50 value, from which the pIC50 can be calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor.

Principle: A radiolabeled ligand that binds to the P2X7 receptor is competed off by the unlabeled test compound (GW791343). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the rat P2X7 receptor.

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-compound-17).

-

Add increasing concentrations of unlabeled GW791343 dihydrochloride.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Use a filtration apparatus to separate the membranes with bound radioligand from the unbound radioligand in the solution.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can be used to calculate the inhibitory constant (Ki).

Circadian ATP Release Assay in Organotypic SCN Cultures

This assay investigates the effect of GW791343 on the natural, rhythmic release of ATP from the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker.

Principle: Organotypic SCN cultures maintain their intrinsic circadian rhythmicity in vitro, including the rhythmic release of ATP. The concentration of ATP in the culture medium can be measured over time to assess the effects of pharmacological agents.

Detailed Methodology:

-

Organotypic Culture Preparation: Prepare organotypic cultures from the SCN of neonatal rats.

-

Experimental Treatment: After a stabilization period, treat the cultures with GW791343 dihydrochloride (e.g., 5 µM) or vehicle control.

-

Sample Collection: Collect aliquots of the culture medium at regular intervals (e.g., every 4 hours) over a 24-48 hour period.

-

ATP Measurement: Determine the ATP concentration in the collected media using a luciferin-luciferase-based bioluminescence assay.

-

Data Analysis: Plot the ATP concentration over time to visualize the circadian rhythm and compare the amplitude and peak of ATP release between treated and control groups.

Signaling Pathways and Visualizations

GW791343, by modulating the P2X7 receptor, influences a cascade of downstream signaling events. The activation of P2X7R leads to Na+ and Ca2+ influx and K+ efflux. The rise in intracellular Ca2+ is a key event that triggers multiple signaling pathways.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by P2X7 receptor activation.

GW791343 dihydrochloride species-specific effects (human vs. rat)

An In-depth Technical Guide to the Species-Specific Effects of GW791343 Dihydrochloride (B599025) (Human vs. Rat)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the contrasting pharmacological effects of GW791343 dihydrochloride on human and rat P2X7 receptors, outlining the molecular basis for these differences and the experimental methodologies used to elucidate them.

Executive Summary

GW791343 dihydrochloride is a potent allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. A critical challenge in the preclinical to clinical translation of P2X7 receptor modulators is the significant species-specific variation in their pharmacological effects. GW791343 exemplifies this challenge, acting as a negative allosteric modulator (antagonist) at the human P2X7 receptor while functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor. This document provides a comprehensive overview of these species-dependent activities, the underlying molecular determinants, and the key experimental protocols used in their characterization.

Comparative Pharmacological Profile: Human vs. Rat

The primary functional difference of GW791343 between human and rat orthologs of the P2X7 receptor is its opposing modulatory effect. In human systems, it inhibits the receptor's response to agonists like ATP, whereas in rat systems, it enhances it.

Table 1: Summary of GW791343 Effects on P2X7 Receptors

| Feature | Human P2X7 Receptor | Rat P2X7 Receptor | Citation |

| Modulation Type | Negative Allosteric Modulator | Positive Allosteric Modulator | |

| Functional Effect | Inhibition of ATP-mediated responses | Potentiation of ATP-mediated responses | |

| Binding Affinity (pIC₅₀) | Similar to rat | 6.04 ± 0.10 (inhibiting [³H]-compound-17 binding) |

Molecular Basis of Species Specificity

Research has pinpointed the cause of the differential effects of GW791343 to a single amino acid residue in the extracellular domain of the P2X7 receptor.

-

Human P2X7 Receptor: Possesses a phenylalanine (F) residue at position 95.

-

Rat P2X7 Receptor: Possesses a leucine (L) residue at position 95.

This single residue substitution is the primary determinant for whether GW791343 acts as an inhibitor or a potentiator. This was confirmed through studies using chimeric human-rat receptors and site-directed mutagenesis, which demonstrated that swapping this single amino acid between the human and rat receptors inverted the pharmacological effect of the compound.

Signaling Pathway Modulation

The opposing effects of GW791343 fundamentally alter the downstream signaling of the P2X7 receptor in response to its endogenous agonist, ATP.

Human P2X7 Receptor Signaling

In humans, GW791343 binds to an allosteric site on the P2X7 receptor, which reduces the efficacy of ATP binding and subsequent ion channel opening. This leads to an overall inhibition of downstream signaling cascades.

Rat P2X7 Receptor Signaling

Conversely, in rats, the binding of GW791343 to the allosteric site (containing L95) induces a conformational change that enhances the ability of ATP to open the ion channel, thereby potentiating downstream signaling.

Key Experimental Protocols

The species-specific effects of GW791343 were elucidated using several key experimental techniques.

Ethidium (B1194527) Accumulation Assay

This functional assay measures P2X7 receptor activation by quantifying the uptake of a fluorescent dye, ethidium, through the large pore that forms upon sustained receptor activation.

-

Objective: To measure the functional consequence (inhibition or potentiation) of GW791343 on agonist-stimulated P2X7 receptor activity.

-

Cell Lines: HEK293 or U-2 OS cells stably or transiently expressing recombinant human or rat P2X7 receptors.

-

Protocol Outline:

-

Cells are plated in multi-well plates.

-

Cells are pre-incubated for a defined period (e.g., 40 minutes) with varying concentrations of GW791343.

-

An agonist (e.g., BzATP) and ethidium bromide are added to the wells.

-

The plate is incubated at room temperature.

-

Fluorescence, corresponding to ethidium uptake into the cells, is measured over time using a fluorescence plate reader.

-

The rate of fluorescence increase is calculated to determine receptor activity.

-

Radioligand Binding Studies

These assays are used to determine the binding affinity of a compound to its receptor and to investigate whether different compounds bind to the same or overlapping sites.

-

Objective: To determine the binding affinity (pIC₅₀) of GW791343 and its interaction with other P2X7 receptor ligands.

-

Protocol Outline:

-

Membranes are prepared from cells expressing either human or rat P2X7 receptors.

-

Membranes are incubated with a radiolabeled P2X7 antagonist (e.g., [³H]-compound-17) in the presence of varying concentrations of unlabeled GW791343.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through filter mats.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified by liquid scintillation counting.

-

Data are analyzed to calculate the IC₅₀ value, which is the concentration of GW791343 that inhibits 50% of the specific binding of the radioligand.

-

Chimeric Receptor and Mutagenesis Workflow

This molecular biology approach was crucial for identifying the specific amino acid residue responsible for the species difference.

-

Objective: To identify the structural determinants within the P2X7 receptor that confer the species-specific response to GW791343.

-

Workflow:

-

Construct Chimeras: Create chimeric receptors by swapping domains between the human and rat P2X7 receptors (e.g., inserting a region of the rat receptor into the human receptor sequence).

-

Transfect Cells: Express these chimeric constructs in a suitable cell line (e.g., HEK293).

-

Functional Screening: Test the functional response of each chimeric receptor to GW791343 using the ethidium accumulation assay.

-

Narrow Down Region: Identify the smallest swapped region that transfers the species-specific phenotype (e.g., from inhibition to potentiation).

-

Site-Directed Mutagenesis: Within the identified critical region, create point mutations to swap individual amino acids between the human and rat sequences (e.g., mutate F95 in the human receptor to Leucine).

-

Confirm Role: Re-test the single-point mutant receptors to confirm that this single amino acid change is sufficient to switch the pharmacological response.

-

Implications for Drug Development

The case of GW791343 highlights a critical consideration in pharmacology: the potential for significant species differences in drug action, even with highly conserved targets. The opposing effects of GW791343 in humans versus rats underscore the following points for researchers:

-

Model Selection: The choice of animal model for preclinical studies is paramount. For P2X7 antagonists, the rat may not be a suitable model for predicting efficacy in humans due to these known species-specific differences.

-

Translational Challenges: Direct extrapolation of pharmacological data from rat models to human clinical trials can be misleading. Understanding the molecular basis of any observed species differences is essential for rational drug design and development.

-

Target Validation: These findings necessitate careful validation of drug-target interactions across species early in the drug discovery process. The use of humanized cell lines or animal models can be a valuable strategy to mitigate these risks.

An In-depth Technical Guide to the Allosteric Modulation of P2X7 by GW791343 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by GW791342 dihydrochloride (B599025). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of P2X7 and the therapeutic potential of its modulators. This document details the compound's mechanism of action, presents quantitative data from key studies, outlines experimental protocols for its characterization, and illustrates relevant signaling pathways.

Introduction to P2X7 and Allosteric Modulation

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] Predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system, P2X7 plays a crucial role in inflammatory and neurological processes.[1][2] Its activation leads to the opening of a non-selective cation channel, and with prolonged stimulation, the formation of a larger, non-selective pore, triggering downstream signaling cascades that result in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1]

Allosteric modulators are compounds that bind to a site on a receptor distinct from the orthosteric (agonist) binding site.[3][4] This binding event induces a conformational change in the receptor that alters its affinity for the endogenous ligand or its signaling efficacy. Negative allosteric modulators (NAMs) reduce the receptor's activity, while positive allosteric modulators (PAMs) enhance it.

GW791343 Dihydrochloride: A Species-Specific Allosteric Modulator of P2X7

GW791343 dihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor with pronounced species-specific activity.[5][6][7] It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor and a positive allosteric modulator (PAM) of the rat P2X7 receptor .[5][6][7] This differential activity makes it a valuable tool for studying the physiological and pathological roles of P2X7 in different preclinical models.

Mechanism of Action

Studies have demonstrated that GW791343 dihydrochloride acts as a non-competitive antagonist at the human P2X7 receptor.[5][6][8] It does not bind to the ATP binding site, a characteristic feature of allosteric modulators.[5][6] Its inhibitory effect is not overcome by increasing concentrations of the agonist ATP, further supporting a non-competitive mechanism.[5] In radioligand binding studies, GW791343 has been shown to interact with an allosteric binding site, distinct from the orthosteric site.[5][6]

Quantitative Data on the Allosteric Modulation of P2X7 by GW791343

The following tables summarize the quantitative data from key studies characterizing the effects of GW791343 on human and rat P2X7 receptors.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by GW791343

| Parameter | Agonist | Buffer Condition | Value | Reference |

| pIC50 | ATP | NaCl | 6.9 - 7.2 | [5][7][8] |

| pIC50 | BzATP | NaCl | ~7.0 | [5] |

| pIC50 | ATP | Sucrose | ~7.2 | [5] |

| pIC50 | BzATP | Sucrose | ~7.1 | [5] |

| Inhibition Mechanism | ATP, BzATP | NaCl, Sucrose | Non-competitive | [5][6][8] |

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343

| Parameter | Agonist | Effect | Reference |

| Agonist Response | ATP, BzATP | Potentiation | [5][6] |

| Agonist Potency | ATP, BzATP | Increase | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of P2X7 by GW791343.

Ethidium (B1194527) Accumulation Assay

This assay measures the formation of the large pore associated with sustained P2X7 activation, which is permeable to larger molecules like ethidium bromide.

Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced pore formation in cells expressing P2X7 receptors.

Materials:

-

HEK293 cells stably expressing human or rat P2X7 receptors

-

Assay buffer: NaCl buffer (147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4) or Sucrose buffer (300 mM sucrose, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4)

-

Agonists: ATP, 2'(and 3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)

-

GW791343 dihydrochloride

-

Ethidium bromide

-

Fluorescence plate reader (excitation ~530 nm, emission ~590 nm)

Procedure:

-

Seed HEK293-P2X7 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with the appropriate assay buffer.

-

Prepare serial dilutions of GW791343 in the assay buffer.

-

Prepare agonist solutions (ATP or BzATP) at various concentrations.

-

Prepare a solution of ethidium bromide in the assay buffer.

-

To each well, add the desired concentration of GW791343 (or vehicle control) followed by the agonist and ethidium bromide.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence intensity against the agonist concentration in the presence and absence of different concentrations of GW791343 to determine pIC50 values or the degree of potentiation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor and to investigate its interaction with other ligands.

Objective: To measure the displacement of a radiolabeled P2X7 antagonist by GW791343.

Materials:

-

Membrane preparations from cells expressing human or rat P2X7 receptors

-

Radioligand: [³H]-Compound-17 (a known P2X7 allosteric antagonist)

-

GW791343 dihydrochloride

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare membrane homogenates from P2X7-expressing cells.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-Compound-17), and varying concentrations of GW791343.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled P2X7 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of GW791343 to determine the pIC50 for displacement of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 signaling pathway and the experimental workflow for characterizing allosteric modulators.

Caption: P2X7 Receptor Signaling Pathway and Modulation by GW791343.

Caption: Workflow for Characterizing P2X7 Allosteric Modulators.

Conclusion

GW791343 dihydrochloride is a well-characterized, species-specific allosteric modulator of the P2X7 receptor. Its distinct activities as a NAM at the human receptor and a PAM at the rat receptor make it an invaluable pharmacological tool for elucidating the complex roles of P2X7 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on P2X7-targeted therapeutics. Further investigation into the structural basis of its species-specific activity could provide critical insights for the design of novel allosteric modulators of P2X7 with improved therapeutic profiles.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]

- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: GW791343 Dihydrochloride for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders. The chemokine receptor CCR2 and the purinergic receptor P2X7 have emerged as key players in mediating this inflammatory cascade within the central nervous system (CNS). GW791343 dihydrochloride (B599025), a potent small molecule, has garnered significant interest for its dual antagonism of these receptors. This technical guide provides a comprehensive overview of GW791343, its mechanisms of action, and its application in neuroinflammation research. We present available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate its use in preclinical studies.

Introduction to GW7913443 Dihydrochloride

GW791343 dihydrochloride is a synthetic compound recognized for its distinct pharmacological profile as a selective, non-competitive antagonist of the C-C chemokine receptor 2 (CCR2) and a negative allosteric modulator of the human P2X7 receptor.[1] Its ability to target two crucial pathways in the neuroinflammatory process makes it a valuable tool for investigating the complex interplay of immune cell trafficking and glial activation in the CNS.

Chemical Properties:

| Property | Value |

| IUPAC Name | N2-(3,4-Difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride |

| Molecular Formula | C26H30F2N4O · 2HCl |

| Molecular Weight | 525.47 g/mol |

| CAS Number | 956036-02-9 |

| Solubility | Soluble in DMSO |

Mechanism of Action in Neuroinflammation

GW791343 exerts its anti-neuroinflammatory effects through the modulation of two primary targets: the CCL2/CCR2 axis and the P2X7 receptor.

Antagonism of the CCL2/CCR2 Signaling Pathway

The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 are principal drivers of monocyte and macrophage recruitment to sites of inflammation.[2] In the CNS, stressed or injured neurons and activated glial cells, such as astrocytes and microglia, release CCL2. This chemokine gradient attracts CCR2-expressing peripheral monocytes, which then cross the blood-brain barrier and differentiate into macrophages. These infiltrating macrophages, along with activated resident microglia, contribute to the pro-inflammatory environment by releasing cytotoxic factors and inflammatory cytokines.

By acting as a CCR2 antagonist, GW791343 blocks the binding of CCL2, thereby inhibiting the recruitment of these inflammatory cells to the CNS. This action helps to attenuate the amplification of the neuroinflammatory response.

Negative Allosteric Modulation of the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[1][3] In response to high concentrations of extracellular ATP, often released from damaged cells, the P2X7 receptor is activated. This activation triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and the activation of the NLRP3 inflammasome.[3]

GW791343 acts as a negative allosteric modulator of the human P2X7 receptor, meaning it binds to a site distinct from the ATP binding site and reduces the receptor's response to ATP.[1][4] This modulation dampens microglia activation and subsequent cytokine release, thus mitigating a key source of neuroinflammation. It is important to note that GW791343 exhibits species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[3][4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for GW791343 dihydrochloride.

| Target | Parameter | Species | Value | Assay |

| Human P2X7 Receptor | pIC50 | Human | 6.9 - 7.2 | Ethidium accumulation assay |

| Rat P2X7 Receptor | N/A | Rat | Positive Allosteric Modulator | Ethidium accumulation assay |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by GW791343 in the context of neuroinflammation.

CCL2/CCR2 Signaling in Microglia and Monocyte Recruitment

P2X7 Receptor Signaling in Microglia Activation

Experimental Protocols

While specific protocols detailing the use of GW791343 are not widely published, the following are generalized methodologies that can be adapted for its evaluation in neuroinflammation research.

In Vitro: Inhibition of CCL2-Induced Monocyte Chemotaxis

This assay assesses the ability of GW791343 to block the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., THP-1 human monocytic cell line, primary human monocytes)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL2

-

GW791343 dihydrochloride

-

Boyden chamber or similar chemotaxis system with polycarbonate membranes (5 µm pore size for monocytes)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells according to standard protocols. On the day of the assay, harvest cells and resuspend in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of GW791343 in DMSO. Make serial dilutions in chemotaxis medium to achieve the desired final concentrations.

-

Cell Treatment: Incubate the cell suspension with various concentrations of GW791343 or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Chemotaxis Setup:

-

Add chemotaxis medium containing CCL2 (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber.

-

Add chemotaxis medium without CCL2 to negative control wells.

-

Place the membrane between the upper and lower chambers.

-

Add the pre-treated cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Quantify the number of migrated cells by microscopy or by eluting the stain and measuring absorbance. Alternatively, pre-label cells with Calcein-AM and measure fluorescence in the lower chamber.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of GW791343 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow Diagram:

In Vitro: Inhibition of LPS-Induced Cytokine Release from Microglia

This protocol evaluates the effect of GW791343 on the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS).

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

GW791343 dihydrochloride

-

ELISA kits for TNF-α and IL-1β

-

Cell viability assay kit (e.g., MTT or LDH)

Procedure:

-

Cell Culture: Seed microglia in 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of GW791343 or vehicle for 1 hour.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess cell viability in the remaining cell monolayers to rule out cytotoxic effects of the compound.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of GW791343 and determine the IC50 values.

In Vivo: LPS-Induced Neuroinflammation Model in Mice

This model is used to assess the in vivo efficacy of GW791343 in a model of acute neuroinflammation.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

GW791343 dihydrochloride

-

Sterile saline

-

Vehicle for GW791343 (e.g., 0.5% methylcellulose)

Procedure:

-

Acclimation: Acclimate mice to the housing conditions for at least one week.

-

Grouping: Randomly assign mice to the following groups: Vehicle + Saline, Vehicle + LPS, GW791343 + LPS.

-

Treatment: Administer GW791343 or vehicle via a suitable route (e.g., oral gavage) at a predetermined dose and time point before or after LPS administration.

-

Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or saline.

-

Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice and perfuse with cold saline. Collect the brains and dissect specific regions like the hippocampus and cortex.

-

Analysis:

-

Cytokine Analysis: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA or multiplex assays.

-

Immunohistochemistry: Fix the other brain hemisphere and prepare sections for immunohistochemical staining of microglial activation markers (e.g., Iba1) and astrocyte activation markers (e.g., GFAP).

-

-

Data Analysis: Compare the levels of inflammatory markers between the treatment groups to evaluate the efficacy of GW791343.

Pharmacokinetics and Brain Penetration

A critical consideration for any CNS-targeting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. Currently, there is limited publicly available data on the detailed pharmacokinetic profile and brain penetration of GW791343. Further studies are required to determine its oral bioavailability, plasma half-life, and brain-to-plasma concentration ratio to fully assess its potential for in vivo applications in neuroinflammation research.

Conclusion

GW791343 dihydrochloride represents a promising research tool for dissecting the roles of CCR2 and P2X7 in neuroinflammatory processes. Its dual mechanism of action offers a unique opportunity to investigate the combined effects of inhibiting both immune cell infiltration and microglial activation. While further characterization of its CCR2 antagonist potency, in vivo efficacy in various neuroinflammation models, and CNS pharmacokinetic profile is warranted, the information provided in this guide serves as a foundational resource for researchers and drug development professionals seeking to utilize GW791343 in their studies. The detailed protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at understanding and ultimately targeting neuroinflammation in neurological diseases.

References

- 1. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GW791343 Dihydrochloride in Neuropathic Pain Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The purinergic P2X7 receptor (P2X7R) has emerged as a compelling target for the development of novel analgesics due to its critical role in neuroinflammation and pain signaling. GW791343 dihydrochloride (B599025) is a potent, non-competitive, negative allosteric modulator of the human P2X7 receptor.[1][2][3] However, its utility in preclinical neuropathic pain models is complicated by its species-specific activity, acting as a positive allosteric modulator on the rat P2X7 receptor.[2][3][4] This technical guide provides an in-depth overview of GW791343's pharmacological profile, the signaling pathways associated with P2X7R in neuropathic pain, and a summary of the quantitative data and experimental protocols from studies on other P2X7R antagonists, which serve as a surrogate to understand the potential of targeting this receptor.

Introduction to GW791343 Dihydrochloride

GW791343 dihydrochloride is a small molecule that exhibits high potency and selectivity for the human P2X7 receptor, with a pIC₅₀ ranging from 6.9 to 7.2.[5] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[1][2][3] A critical characteristic of GW791343 is its species-dependent mechanism of action. While it antagonizes the human P2X7 receptor, it potentiates the activity of the rat P2X7 receptor.[2][3][4] This species difference has been attributed to a single amino acid residue at position 95 of the receptor.[4][6] This unique pharmacological profile makes GW791343 an invaluable tool for in vitro studies on human P2X7 receptors but challenging for direct in vivo efficacy testing in standard rodent models of neuropathic pain.

The P2X7 Receptor in Neuropathic Pain

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia in the central nervous system.[7][8][9] Following nerve injury, damaged cells release high concentrations of ATP, which acts as a danger signal.[8] This excess ATP activates P2X7 receptors on microglia, triggering a cascade of downstream events that contribute to the development and maintenance of neuropathic pain.[1][7][10]

Signaling Pathways

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This ionic flux initiates several downstream signaling pathways, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][11] These cytokines, in turn, enhance neuronal excitability and synaptic transmission in pain pathways, leading to central sensitization and the characteristic symptoms of neuropathic pain, such as allodynia and hyperalgesia.[7]

Quantitative Data from Preclinical Studies of P2X7R Antagonists

Due to the species-specific nature of GW791343, direct in vivo data in rodent models of neuropathic pain are not available. However, studies with other P2X7 receptor antagonists that are active in rodents provide valuable insights into the therapeutic potential of this target. The following tables summarize quantitative data from key preclinical studies.

| Compound | Animal Model | Route of Administration | Dose Range | Efficacy (Mechanical Allodynia) | Reference |

| A-740003 | Spinal Nerve Ligation (SNL), Rat | Intraperitoneal (i.p.) | 10-100 mg/kg | ED₅₀ = 19 mg/kg | [12] |

| A-438079 | Chronic Constriction Injury (CCI), Rat | Intrathecal (i.t.) | 30-300 nmol | Significant reversal of allodynia | [7][11] |

| Brilliant Blue G (BBG) | Spinal Cord Injury (SCI), Rat | Intrathecal (i.t.) | 10 µM | Significant inhibition of neuronal apoptosis and reduction of allodynia | [7][13] |

| AZD9056 | Clinical Trial (Human) | Oral | N/A | Under development for inflammatory conditions | [12] |

| Compound | In Vitro Assay | Cell Type | Parameter Measured | Potency (pIC₅₀) | Reference |

| GW791343 | Ethidium Bromide Uptake | HEK293 (human P2X7R) | Inhibition of agonist-stimulated uptake | 6.9 - 7.2 | [5] |

| A-740003 | Ca²⁺ Flux | THP-1 (human monocytic) | Inhibition of ATP-induced Ca²⁺ influx | 7.0 - 7.3 | [12] |

| A-438079 | IL-1β Release | THP-1 (human monocytic) | Inhibition of ATP-induced IL-1β release | ~7.0 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of P2X7 receptor antagonists in neuropathic pain models.

Animal Models of Neuropathic Pain

Several surgical models are commonly used to induce neuropathic pain in rodents, including:

-

Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with four chromic gut sutures, causing a gradual constriction and subsequent nerve damage.[14][15][16]

-

Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated and transected distal to the dorsal root ganglion.[7][16][17]

-

Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[7][18]

Behavioral Assays for Neuropathic Pain

-

Mechanical Allodynia: Assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw in response to the stimulus.[19]

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

In Vivo Drug Administration

-

Intraperitoneal (i.p.) Injection: The compound is dissolved in a suitable vehicle (e.g., saline, DMSO, Tween-80) and injected into the peritoneal cavity.

-

Intrathecal (i.t.) Injection: For direct delivery to the spinal cord, the compound is injected into the subarachnoid space, typically between the L5 and L6 vertebrae.[14]

Molecular and Cellular Analyses

-

Western Blotting: Used to quantify the protein expression levels of P2X7R, IL-1β, and other relevant markers in spinal cord or dorsal root ganglion tissue.[14]

-

Immunohistochemistry (IHC): Allows for the visualization and localization of P2X7R and inflammatory markers within the spinal cord tissue.[14]

-

Quantitative PCR (qPCR): Measures the mRNA expression levels of target genes to assess transcriptional changes.[14]

Conclusion and Future Directions

GW791343 dihydrochloride is a potent and selective negative allosteric modulator of the human P2X7 receptor, a key player in the pathophysiology of neuropathic pain. While its species-specific activity as a positive modulator in rats precludes its direct use in conventional preclinical pain models, it remains an invaluable research tool for dissecting the role of the human P2X7 receptor in vitro. The substantial body of evidence from studies on other P2X7 receptor antagonists strongly supports the therapeutic potential of targeting this receptor for the treatment of neuropathic pain. Future research should focus on the development of P2X7 receptor antagonists with favorable cross-species pharmacology to facilitate their translation from preclinical models to clinical applications. Furthermore, exploring the use of humanized rodent models expressing the human P2X7 receptor could provide a viable platform for the in vivo evaluation of compounds like GW791343. Continued investigation into the intricate signaling pathways governed by the P2X7 receptor will undoubtedly pave the way for the development of novel and effective therapies for patients suffering from neuropathic pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain [frontiersin.org]

- 9. The role and pharmacological properties of the P2X7 receptor in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Reassessment of P2X7 Receptor Inhibition as a Neuroprotective Strategy in Rat Models of Contusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

GW791343 Dihydrochloride: A Technical Guide to its Allosteric Modulation of ATP-Gated P2X7 Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation and neurological disorders.[1][2] This technical guide provides an in-depth overview of GW791343, focusing on its species-specific mechanism of action, quantitative effects on receptor function, and the experimental protocols utilized to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction to GW791343 Dihydrochloride and the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[3] Unlike other P2X receptors, P2X7 activation by high concentrations of ATP leads to the formation of a non-selective pore, triggering downstream signaling cascades that include the release of pro-inflammatory cytokines.[4] This makes the P2X7 receptor a significant target for therapeutic intervention in various inflammatory and neurological diseases.[1][5]

GW791343 dihydrochloride has emerged as a critical research tool for studying P2X7 receptor function. It is a non-competitive antagonist that exhibits notable species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[3][6] This differential activity is primarily attributed to a single amino acid difference at position 95 in the extracellular domain of the receptor.[5][7]

Quantitative Data on GW791343 Activity

The following tables summarize the quantitative data on the potency and effect of GW791343 on human and rat P2X7 receptors.

Table 1: Potency of GW791343 as a Negative Allosteric Modulator of Human P2X7 Receptors

| Agonist | Assay Buffer | pIC50 | Reference |

| ATP | NaCl | ~6.9 - 7.2 | [3] |

| BzATP | NaCl | ~6.9 - 7.2 | [3] |

| ATP | Sucrose | ~6.9 - 7.2 | [3] |

| BzATP | Sucrose | ~6.9 - 7.2 | [3] |

Table 2: Effect of GW791343 on Agonist-Stimulated Ethidium (B1194527) Accumulation in Cells Expressing Human P2X7 Receptors

| Agonist | Assay Buffer | Effect of GW791343 | Reference |

| ATP | NaCl | Reduced maximal response | [3] |

| BzATP | NaCl | Reduced maximal response | [3] |

| ATP | Sucrose | Reduced maximal responses | [3] |

| BzATP | Sucrose | Reduced maximal responses | [3] |

Table 3: Effect of GW791343 in Radioligand Binding Studies

| Receptor | Radioligand | Effect of GW791343 | pIC50 | Reference |

| Human P2X7 | [3H]-compound-17 | Inhibited binding | Not specified | [3][6] |

| Rat P2X7 | [3H]-compound-17 | Inhibited binding | 6.04 ± 0.10 | [3] |

Signaling Pathways

GW791343 modulates the signaling pathway initiated by ATP binding to the P2X7 receptor. The following diagram illustrates the canonical P2X7 signaling pathway and the points of modulation by GW791343 in human and rat systems.

Caption: P2X7 receptor signaling and allosteric modulation by GW791343.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GW791343 on P2X7 receptors.

Ethidium Accumulation Assay

This assay measures the influx of ethidium ions through the P2X7 pore, which is an indicator of receptor activation.

Cell Culture:

-

HEK293 cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

The growth medium is replaced with either a NaCl-based or sucrose-based buffer.

-

Cells are pre-incubated with various concentrations of GW791343 or vehicle for a specified time (e.g., 40 minutes).[1]

-

An agonist (ATP or BzATP) and ethidium bromide are added to the wells.

-

Fluorescence is measured over time using a fluorescence plate reader.

-

The rate of ethidium accumulation is calculated and used to determine the effect of GW791343 on agonist-stimulated P2X7 receptor activity.[3]

Caption: Workflow for the ethidium accumulation assay.

Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known P2X7 receptor ligands.

Membrane Preparation:

-

Membranes are prepared from HEK293 cells stably expressing either human or rat P2X7 receptors.

Assay Procedure:

-

Cell membranes are incubated with a radiolabeled P2X7 receptor antagonist (e.g., [3H]-compound-17).

-

Increasing concentrations of GW791343 are added to displace the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The data is used to calculate the pIC50 value for GW791343, indicating its potency in displacing the radioligand.[3]

Caption: Workflow for the radioligand binding assay.

Conclusion

GW791343 dihydrochloride is an invaluable pharmacological tool for the investigation of P2X7 receptor function. Its species-specific allosteric modulation provides a unique opportunity to dissect the molecular mechanisms underlying P2X7 receptor activation and signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target ATP-gated ion channels. The clear species differences in its activity also highlight the importance of careful selection of experimental models in the development of P2X7-targeting therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GW791343 (PD049417, GRUWKTIRBBPZSD-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the pharmacology of GW791343 dihydrochloride

An In-Depth Technical Guide to the Pharmacology of GW791343 Dihydrochloride (B599025)

Introduction

GW791343 dihydrochloride is a potent, synthetic, small molecule that functions as an allosteric modulator of the P2X7 receptor (P2X7R).[1] A key characteristic of this compound is its pronounced species-specific activity; it acts as a negative allosteric modulator (NAM) at the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2] This dual activity makes it a valuable pharmacological tool for investigating the nuanced roles of the P2X7 receptor in various physiological and pathological processes, particularly in neurological diseases.[3][4]

Pharmacodynamics

The primary pharmacological activity of GW791343 is centered on its interaction with the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).

Mechanism of Action

GW791343 exerts its effects through allosteric modulation, meaning it binds to a site on the P2X7 receptor that is distinct from the orthosteric site where the endogenous ligand, ATP, binds.[2][5] This non-competitive interaction modifies the receptor's response to ATP.

-

Human P2X7 Receptor: At the human P2X7 receptor, GW791343 acts as a non-competitive antagonist.[2][3] By binding to its allosteric site, it reduces the maximal response of the receptor to agonists like ATP and BzATP, effectively inhibiting ion channel opening and subsequent downstream signaling.[3][5]

-

Rat P2X7 Receptor: In contrast, at the rat P2X7 receptor, GW791343 functions predominantly as a positive allosteric modulator.[2] It enhances the receptor's response to agonists, increasing both the potency and the maximal effect of ATP.[6]

Receptor protection and radioligand binding studies have confirmed that GW791343 does not interact competitively at the ATP binding site.[2][5] Instead, it appears to bind to a site that may overlap or interact with the binding site of other allosteric modulators.[2]

Caption: Allosteric modulation of human (inhibition) and rat (potentiation) P2X7 receptors by GW791343.

In Vitro Activity

The inhibitory potency of GW791343 at the human P2X7 receptor has been quantified using various in vitro assays.

| Parameter | Species | Value | Assay Type | Reference |

| pIC₅₀ | Human | 6.9 - 7.2 | Agonist-stimulated ethidium (B1194527) accumulation | [3][4] |

| Modulation | Human | Negative Allosteric Modulator | Functional Assays | [2][5] |

| Modulation | Rat | Positive Allosteric Modulator | Functional Assays | [2][5] |

Key Experimental Protocols

The pharmacological properties of GW791343 have been primarily characterized using functional cell-based assays and radioligand binding studies.

Agonist-Stimulated Ethidium Accumulation Assay

This functional assay is widely used to measure P2X7 receptor activation, which leads to the formation of a large membrane pore permeable to molecules like ethidium bromide.

Methodology:

-

Cell Culture: HEK293 cells recombinantly expressing either human or rat P2X7 receptors are cultured to confluence in appropriate media.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes) in a buffered salt solution (e.g., NaCl buffer).[3][5]

-

Agonist Stimulation: An agonist, such as ATP or the more potent BzATP, is added in the presence of ethidium bromide.

-